4-(4-chloro-1H-pyrrole-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide
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Overview
Description
4-(4-chloro-1H-pyrrole-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPDC or Compound 1 and is known to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CPDC is complex and not fully understood. However, it is known that CPDC exerts its effects by binding to specific enzymes and modulating their activity. CPDC has been shown to bind to the active site of enzymes, preventing them from carrying out their normal physiological functions.
Biochemical and Physiological Effects
CPDC has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of a range of enzymes, including serine proteases and metalloproteases. CPDC has also been shown to exhibit anti-inflammatory activity and to inhibit the growth of cancer cells. Additionally, CPDC has been shown to modulate the activity of ion channels and to affect neurotransmitter release.
Advantages and Limitations for Lab Experiments
CPDC has several advantages for use in lab experiments. This compound is readily available and can be synthesized using standard organic chemistry techniques. CPDC is also relatively stable and does not require special handling or storage conditions. However, there are limitations to the use of CPDC in lab experiments. This compound has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, CPDC may exhibit off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on CPDC. One area of interest is the development of new synthetic methods for CPDC that are more efficient and cost-effective. Another area of interest is the identification of new enzymes that are targeted by CPDC. Additionally, research on the potential therapeutic applications of CPDC in the treatment of cancer, inflammation, and other diseases is ongoing. Finally, there is a need for further research on the safety and toxicity of CPDC to determine its suitability for use in clinical trials.
Synthesis Methods
The synthesis of CPDC involves a multi-step process that begins with the preparation of 4-chloro-1H-pyrrole-2-carboxylic acid. This acid is then converted into the corresponding acid chloride, which is subsequently reacted with N,N-dimethylpiperazine to yield CPDC. The overall synthesis of CPDC is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
CPDC has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including serine proteases and metalloproteases. CPDC has also been shown to inhibit the growth of cancer cells and to exhibit anti-inflammatory activity.
properties
IUPAC Name |
4-(4-chloro-1H-pyrrole-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-15(2)12(19)17-5-3-16(4-6-17)11(18)10-7-9(13)8-14-10/h7-8,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNXPNVGQMXLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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